molecular formula C11H17O5P B7886070 (S)-(+)-Phencyphos hydrate

(S)-(+)-Phencyphos hydrate

Cat. No.: B7886070
M. Wt: 260.22 g/mol
InChI Key: MHOPBMJZQKXMOE-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-(+)-Phencyphos hydrate is a chiral phosphine ligand used in asymmetric synthesis. It is known for its ability to induce high enantioselectivity in various catalytic reactions. The compound is a hydrate, meaning it contains water molecules within its crystal structure, which can influence its physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(+)-Phencyphos hydrate typically involves the reaction of a chiral phosphine precursor with a suitable hydrating agent. The reaction conditions often include controlled temperature and pressure to ensure the formation of the desired hydrate. Specific details on the synthetic routes and reaction conditions can vary depending on the desired purity and yield of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process typically includes steps such as purification, crystallization, and drying to obtain the final hydrated product with consistent quality.

Chemical Reactions Analysis

Types of Reactions

(S)-(+)-Phencyphos hydrate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form the corresponding phosphine.

    Substitution: The phosphine ligand can participate in substitution reactions, where it replaces other ligands in a coordination complex.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various metal complexes for substitution reactions. The reaction conditions typically involve controlled temperature, pressure, and pH to achieve the desired transformation.

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted coordination complexes. These products can be further utilized in various catalytic and synthetic applications.

Scientific Research Applications

(S)-(+)-Phencyphos hydrate has a wide range of scientific research applications, including:

    Chemistry: It is used as a chiral ligand in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: this compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-(+)-Phencyphos hydrate involves its ability to coordinate with metal centers in catalytic reactions. The chiral nature of the ligand induces enantioselectivity, leading to the preferential formation of one enantiomer over the other. The molecular targets and pathways involved include various metal complexes and catalytic cycles that facilitate the desired chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (S)-(+)-Phencyphos hydrate include other chiral phosphine ligands such as ®-(-)-Phencyphos, BINAP, and DIPAMP. These compounds also exhibit high enantioselectivity in catalytic reactions.

Uniqueness

What sets this compound apart from other similar compounds is its specific chiral configuration and the presence of water molecules in its crystal structure. This unique combination can influence its reactivity and selectivity in various chemical reactions, making it a valuable ligand in asymmetric synthesis.

Properties

IUPAC Name

(4S)-2-hydroxy-5,5-dimethyl-4-phenyl-1,3,2λ5-dioxaphosphinane 2-oxide;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15O4P.H2O/c1-11(2)8-14-16(12,13)15-10(11)9-6-4-3-5-7-9;/h3-7,10H,8H2,1-2H3,(H,12,13);1H2/t10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHOPBMJZQKXMOE-PPHPATTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COP(=O)(OC1C2=CC=CC=C2)O)C.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(COP(=O)(O[C@H]1C2=CC=CC=C2)O)C.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17O5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(+)-Phencyphos hydrate
Reactant of Route 2
(S)-(+)-Phencyphos hydrate
Reactant of Route 3
(S)-(+)-Phencyphos hydrate
Reactant of Route 4
(S)-(+)-Phencyphos hydrate
Reactant of Route 5
(S)-(+)-Phencyphos hydrate
Reactant of Route 6
(S)-(+)-Phencyphos hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.